Methyl 3-(pyridin-3-yl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate
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Overview
Description
Methyl 3-(pyridin-3-yl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate is a heterocyclic compound that contains both pyridine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(pyridin-3-yl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate typically involves the reaction of 3-aminopyridine with carbon disulfide and methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(pyridin-3-yl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Methyl 3-(pyridin-3-yl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(pyridin-3-yl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(pyridin-3-yl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate: shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features that allow for diverse chemical modifications and its potential for various scientific applications. Its combination of pyridine and imidazole rings provides a versatile scaffold for the development of new compounds with desired properties.
Properties
Molecular Formula |
C10H9N3O2S |
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Molecular Weight |
235.26 g/mol |
IUPAC Name |
methyl 3-pyridin-3-yl-2-sulfanylidene-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C10H9N3O2S/c1-15-9(14)8-6-12-10(16)13(8)7-3-2-4-11-5-7/h2-6H,1H3,(H,12,16) |
InChI Key |
JGPXLKHDLPBCJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC(=S)N1C2=CN=CC=C2 |
Origin of Product |
United States |
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